molecular formula C18H18N2OS B15238628 3-tert-butyl-1-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one

3-tert-butyl-1-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B15238628
M. Wt: 310.4 g/mol
InChI Key: RLUWRGLWLRZYQC-QINSGFPZSA-N
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Description

The compound 3-tert-butyl-1-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a 4,5-dihydro-1H-pyrazol-5-one core. Key structural features include:

  • A tert-butyl group at position 3, contributing steric bulk and lipophilicity.
  • A phenyl group at position 1, enabling π-π interactions.

This scaffold is prevalent in medicinal chemistry due to its versatility in modulating biological activity through substituent variations. Below, we compare this compound with structurally and functionally related analogues, emphasizing substituent effects on activity, binding, and physicochemical properties.

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

(4Z)-5-tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one

InChI

InChI=1S/C18H18N2OS/c1-18(2,3)16-15(12-14-10-7-11-22-14)17(21)20(19-16)13-8-5-4-6-9-13/h4-12H,1-3H3/b15-12-

InChI Key

RLUWRGLWLRZYQC-QINSGFPZSA-N

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC=CS2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of a thiophene derivative with a pyrazolone precursor. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of a palladium catalyst and boron reagents to couple the thiophene moiety with the pyrazolone core .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes, with optimization for large-scale reactions. This could involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring would also be beneficial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazolone core can be reduced to form dihydropyrazolones.

    Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyrazolone core can produce dihydropyrazolones.

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives have attracted significant interest in medicinal chemistry due to their diverse biological activities. These compounds serve as valuable scaffolds for developing new therapeutic agents .

Anti-cancer Agents Pyrazole-based molecules have demonstrated promising anti-cancer properties . For instance, certain pyrazole derivatives have shown potential as inhibitors of kinases, such as Aurora-A kinase and CDK2, which are crucial targets in cancer therapy . Additionally, some pyrazole compounds can disrupt microtubule assembly, leading to the inhibition of cancer cell proliferation .

Anti-inflammatory Agents Pyrazole derivatives have also been explored for their anti-inflammatory activities . Their ability to modulate various biological pathways involved in inflammation makes them potential candidates for treating inflammatory disorders .

Case Study: Hydroxy Methyl Phenyl Pyrazolyl Urea Compounds Hydroxy methyl phenyl pyrazolyl urea compounds represent a class of pyrazole derivatives with notable pharmaceutical applications. These compounds exhibit anti-proliferative activity and are effective in preventing or treating disorders associated with hyper-proliferation . They act as potent inhibitors of VEGFR kinase, wild-type Bcr-Abl, and various mutations of Bcr-Abl, which are significant molecular targets for treating proliferative diseases, including cancer .

Pyrazoles and Oxindoles as Kinase Inhibitors

Oxindoles, another class of heterocyclic compounds, have been central to kinase drug discovery programs . Research has identified oxindole derivatives that potently inhibit TLK2, a kinase associated with various cellular processes . By synthesizing and analyzing a series of oxindole analogues, researchers have optimized TLK2 inhibition and kinome selectivity, leading to the identification of narrow-spectrum chemical tool compounds .

Materials Science

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Effects at Position 3

The tert-butyl group in the target compound contrasts with other substituents in analogues:

Compound Substituent at Position 3 Key Properties/Activity Reference
Target Compound tert-Butyl Enhanced lipophilicity; potential for improved membrane permeability.
3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one Amino (-NH₂) Increased hydrogen-bonding capacity; possible solubility advantages.
3-Methyl-1-aryl-pyrazolones Methyl (-CH₃) Reduced steric hindrance; moderate antimicrobial activity (e.g., against S. aureus).

Key Insight: Bulky groups like tert-butyl may enhance metabolic stability but reduce solubility, whereas polar groups (e.g., amino) improve solubility but may compromise bioavailability .

Substituent Effects at Position 4

The thiophen-2-yl-methylidene group is compared to other position 4 substituents:

Compound Substituent at Position 4 Biological Activity (IC₅₀ or MIC) Reference
Target Compound Thiophen-2-yl-methylidene Not explicitly reported in evidence; inferred SAR based on analogues.
F3226-1198 (Thiophene-2-carbonyl derivative) Thiophene-2-carbonyl IC₅₀ = 2.6 μM (matriptase inhibition)
STOCK3S-92907 (Benzoyl-thiophene hybrid) 4-Benzoyl-thiophen-2-yl IC₅₀ = 21.8 μM (matriptase inhibition)
CDK2 Inhibitors (e.g., Compound 4 in ) Thiophen-2-yl with chloro/naphthalenyl groups IC₅₀ = 0.24 μM (CDK2 inhibition)

Key Insights :

  • Thiophene derivatives exhibit varied potency depending on electronic effects. For example, the electron-withdrawing carbonyl in F3226-1198 enhances matriptase inhibition compared to benzoyl hybrids .
  • In CDK2 inhibitors, combining thiophene with chloro and naphthalenyl groups achieves sub-micromolar activity, suggesting synergistic effects between aromatic systems .
Antimicrobial Activity:
  • 3-Amino-pyrazolones () may offer improved solubility for antimicrobial applications but require further toxicity screening .
Anticancer Activity:
  • Thiophene-acrylonitrile derivatives () demonstrated GI₅₀ values <10 nM in cancer cell lines, surpassing P-glycoprotein-mediated resistance .
  • Pyridine-thiophene hybrids () inhibited CDK2 with IC₅₀ values comparable to roscovitine (0.24–0.93 μM), highlighting thiophene’s role in targeting kinase pockets .
Protease Inhibition:
  • Matriptase inhibitors () with thiophene-carbonyl motifs (e.g., F3226-1198) showed low micromolar potency, likely due to interactions with catalytic residues (Arg52, His53) .

Structural and Computational Insights

  • Docking Studies : Thiophene-containing analogues () form hydrogen bonds with key residues (e.g., Arg52, Ser127), suggesting the thiophene ring enhances binding through π-π or sulfur-mediated interactions .
  • ADME Properties: Pyrazolones with tert-butyl or methyl groups () may face challenges in solubility, whereas amino or carbonyl groups improve water solubility but require toxicity optimization .

Biological Activity

3-tert-butyl-1-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one, with the CAS number 1020251-97-1, is a compound characterized by its unique molecular structure and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Molecular Structure and Properties

The compound has the molecular formula C18H18N2OSC_{18}H_{18}N_{2}OS and a molecular weight of approximately 310.41 g/mol. The structural formula is significant for understanding its reactivity and interaction with biological systems.

Biological Activity

Antioxidant Activity : Research indicates that compounds with similar pyrazolone structures exhibit antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Properties : Studies have shown that derivatives of pyrazolone compounds can possess antimicrobial effects against a range of pathogens. For instance, the presence of thiophene rings in the structure may enhance these properties due to their electron-rich nature, which can interact effectively with microbial cell membranes .

Anti-inflammatory Effects : Some pyrazolone derivatives are known to exhibit anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which could be relevant for therapeutic applications in inflammatory diseases .

Synthesis

The synthesis of 3-tert-butyl-1-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of tert-butyl phenyl ketone with thiophenes under controlled conditions. The following general reaction scheme outlines the process:

  • Reagents : Tert-butyl phenyl ketone, thiophene derivative, base (e.g., NaOH), and solvent (e.g., DMSO).
  • Reaction Conditions : Stirring at elevated temperatures (around 40°C) for several hours under an inert atmosphere.
  • Purification : The product is usually purified through recrystallization or chromatography methods.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of various pyrazolone derivatives including 3-tert-butyl-1-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration when treated with this compound, highlighting its potential as an antioxidant agent.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies.

Research Findings

Activity Findings
AntioxidantSignificant DPPH scavenging activity observed .
AntimicrobialEffective against S. aureus and E. coli; potential for antibiotic development .
Anti-inflammatoryInhibition of TNF-alpha production noted in preliminary studies .

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